molecular formula C7H10BrClN2O2S B13208857 (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride

Cat. No.: B13208857
M. Wt: 301.59 g/mol
InChI Key: QFOQLKALSGWXIV-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride typically involves the reaction of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound. Solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10BrClN2O2S

Molecular Weight

301.59 g/mol

IUPAC Name

(4-bromo-2-ethyl-5-methylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H10BrClN2O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3

InChI Key

QFOQLKALSGWXIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)CS(=O)(=O)Cl

Origin of Product

United States

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